[(2S)-1-hydroxy-3-[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxypropan-2-yl] (8Z,11Z,14Z)-icosa-8,11,14-trienoate
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Overview
Description
[(2S)-1-hydroxy-3-[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxypropan-2-yl] (8Z,11Z,14Z)-icosa-8,11,14-trienoate is a complex lipid molecule known as a diglyceride. It consists of two fatty acid chains, one with 18 carbon atoms and three double bonds (9Z, 12Z, 15Z), and the other with 20 carbon atoms and three double bonds (8Z, 11Z, 14Z). This compound is part of the broader class of glycerolipids, which play crucial roles in various biological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2S)-1-hydroxy-3-[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxypropan-2-yl] (8Z,11Z,14Z)-icosa-8,11,14-trienoate typically involves the esterification of glycerol with the respective fatty acids. The reaction is usually catalyzed by enzymes such as lipases or chemical catalysts like sulfuric acid. The process involves the following steps:
Activation of Fatty Acids: The fatty acids are first activated by converting them into their acyl-CoA derivatives.
Esterification: The activated fatty acids are then esterified with glycerol to form the diglyceride.
Industrial Production Methods
In industrial settings, the production of diglycerides like this compound is often carried out using biotechnological methods. Microbial fermentation processes are employed to produce the necessary fatty acids, which are then purified and used in the esterification process. The use of genetically modified microorganisms can enhance the yield and efficiency of production.
Chemical Reactions Analysis
Types of Reactions
[(2S)-1-hydroxy-3-[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxypropan-2-yl] (8Z,11Z,14Z)-icosa-8,11,14-trienoate can undergo various chemical reactions, including:
Oxidation: The double bonds in the fatty acid chains can be oxidized to form hydroperoxides and other oxidation products.
Reduction: The double bonds can be reduced to form saturated fatty acids.
Substitution: The hydroxyl group in the glycerol backbone can undergo substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is commonly employed.
Substitution: Reagents like acyl chlorides and anhydrides are used for substitution reactions.
Major Products
Oxidation: Hydroperoxides, aldehydes, and ketones.
Reduction: Saturated diglycerides.
Substitution: Various ester derivatives.
Scientific Research Applications
[(2S)-1-hydroxy-3-[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxypropan-2-yl] (8Z,11Z,14Z)-icosa-8,11,14-trienoate has numerous applications in scientific research:
Chemistry: Used as a model compound to study lipid oxidation and other chemical reactions.
Biology: Plays a role in cell signaling and membrane structure studies.
Medicine: Investigated for its potential in drug delivery systems and as a biomarker for certain diseases.
Industry: Used in the formulation of cosmetics and food products due to its emulsifying properties.
Mechanism of Action
The mechanism of action of [(2S)-1-hydroxy-3-[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxypropan-2-yl] (8Z,11Z,14Z)-icosa-8,11,14-trienoate involves its interaction with cellular membranes and signaling pathways. The compound can modulate membrane fluidity and permeability, affecting the function of membrane-bound proteins and receptors. It also serves as a precursor for the synthesis of other bioactive lipids, which can activate various signaling pathways involved in inflammation, cell growth, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
DG(183(9Z,12Z,15Z)/204(5Z,8Z,11Z,14Z)/00): Another diglyceride with a similar structure but different fatty acid composition.
DG(183(9Z,12Z,15Z)/180/00): A diglyceride with one saturated fatty acid chain.
Uniqueness
[(2S)-1-hydroxy-3-[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxypropan-2-yl] (8Z,11Z,14Z)-icosa-8,11,14-trienoate is unique due to its specific combination of polyunsaturated fatty acids, which confer distinct physical and chemical properties. This unique structure allows it to participate in specific biochemical pathways and interactions that are not possible with other diglycerides.
Properties
Molecular Formula |
C41H68O5 |
---|---|
Molecular Weight |
641 g/mol |
IUPAC Name |
[(2S)-1-hydroxy-3-[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxypropan-2-yl] (8Z,11Z,14Z)-icosa-8,11,14-trienoate |
InChI |
InChI=1S/C41H68O5/c1-3-5-7-9-11-13-15-17-19-20-22-24-26-28-30-32-34-36-41(44)46-39(37-42)38-45-40(43)35-33-31-29-27-25-23-21-18-16-14-12-10-8-6-4-2/h6,8,11-14,17-19,21-22,24,39,42H,3-5,7,9-10,15-16,20,23,25-38H2,1-2H3/b8-6-,13-11-,14-12-,19-17-,21-18-,24-22-/t39-/m0/s1 |
InChI Key |
YDVDXUYJFQLPEG-CTHJWPIASA-N |
Isomeric SMILES |
CCCCC/C=C\C/C=C\C/C=C\CCCCCCC(=O)O[C@@H](CO)COC(=O)CCCCCCC/C=C\C/C=C\C/C=C\CC |
Canonical SMILES |
CCCCCC=CCC=CCC=CCCCCCCC(=O)OC(CO)COC(=O)CCCCCCCC=CCC=CCC=CCC |
physical_description |
Solid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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